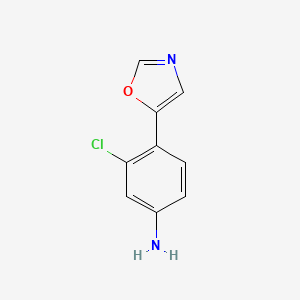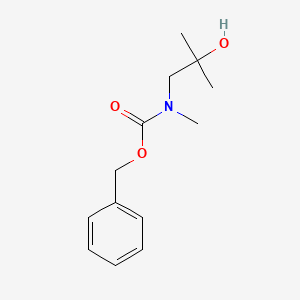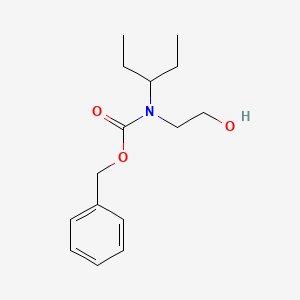![molecular formula C10H16ClN B13499600 Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique structure, which includes a methyl group attached to a phenyl ring, making it a versatile compound in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride typically involves the reaction of 4-methylphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitrile group to an amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced further to form more simplified amine structures.
Substitution: The methyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine hydrochloride: Known for its antihistamine properties.
N,N-Dimethyl-2-(4-methylphenyl)ethanamine hydrochloride: Similar structure but with different functional groups.
Uniqueness
Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride is unique due to its specific methyl and phenyl group arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
N-methyl-2-(4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9-3-5-10(6-4-9)7-8-11-2;/h3-6,11H,7-8H2,1-2H3;1H |
Clé InChI |
IOIHOTGWYRSDRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)


![1-{Benzo[h]quinolin-2-yl}methanamine hydrochloride](/img/structure/B13499550.png)
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)






![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
